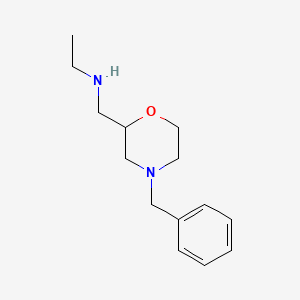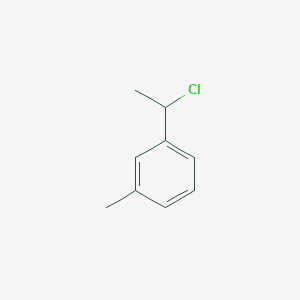
Clothianidin-desmethyl
Vue d'ensemble
Description
Applications De Recherche Scientifique
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new insecticides and other agrochemical products
Mécanisme D'action
Target of Action
Clothianidin-desmethyl, also known as Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro-, N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine, 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-nitroguanidine, TZNG, or QV9DXW9WLQ, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects .
Mode of Action
This interaction with its targets leads to overstimulation of the nervous system, resulting in paralysis and death of the insect .
Biochemical Pathways
The main metabolic pathways of this compound involve oxidative demethylation and cleavage of the nitrogen–carbon bond between the thiazolyl-methyl position and the nitroimino moiety . The main urinary metabolites recovered after low-dose testing were thiazolylnitroguanidine (TZNG), N-methyl-N’-nitroguanidine (MNG), and nitroguanidine (NTG) .
Pharmacokinetics
This compound is moderately soluble and volatile but has a high potential for leaching to groundwater . It is very persistent in soil and water . The urinary excretion time courses showed that the mean concentrations of this compound had increased after one day .
Result of Action
The molecular and cellular effects of this compound’s action primarily result in the overstimulation of the nervous system of insects, leading to their paralysis and eventual death . It is, however, a neurotoxicant .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. It is very persistent in soil and water, indicating its stability in these environments . It has a high potential for leaching to groundwater, suggesting that it can be influenced by factors such as rainfall and soil type .
Méthodes De Préparation
The synthesis of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- involves the reaction between N-Nitro-S-methyl isothiourea and 2-chloro-5-aminomethylthiazole . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- is similar to other neonicotinoid compounds such as:
- Imidacloprid
- Thiamethoxam
- Acetamiprid
Compared to these compounds, Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- has unique properties such as its specific binding affinity to nicotinic acetylcholine receptors and its distinct chemical structure .
Propriétés
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-nitroguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN5O2S/c6-4-8-1-3(14-4)2-9-5(7)10-11(12)13/h1H,2H2,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLCLYBKONTDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CN=C(N)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514290 | |
| Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-nitroguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135018-15-4 | |
| Record name | Clothianidin-desmethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135018154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-nitroguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOTHIANIDIN-DESMETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV9DXW9WLQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to study the transformation products of pesticides like clothianidin?
A: Research indicates that the transformation products of pesticides can persist in food and the environment, potentially posing risks to human health [, ]. While clothianidin itself is a known insecticide, its transformation products can have different toxicological profiles and may not be adequately accounted for in current risk assessments. For instance, one study found that while the cumulative estimated dietary intake (EDI) of quantified clothianidin transformation products was generally lower than that of the parent compound, one specific transformation product, clothianidin desmethyl, exhibited a significantly higher EDI []. Additionally, the presence of numerous other, yet unquantified, transformation products suggests a potentially higher overall exposure risk than previously estimated []. This highlights the need for a comprehensive understanding of the fate and effects of both parent pesticides and their transformation products.
Q2: What analytical techniques are being employed to identify and quantify clothianidin and its transformation products in food samples?
A: Researchers are utilizing advanced analytical techniques like high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) to identify and quantify clothianidin and its transformation products in food samples like cowpea []. These methods offer high sensitivity and selectivity, enabling the detection of trace amounts of these compounds. The development of suspect screening strategies, coupled with HPLC-MS/MS analysis, allows for the identification of previously unknown transformation products, providing a more comprehensive understanding of pesticide residues in food []. This information is crucial for accurate risk assessment and the development of effective regulatory measures to minimize human exposure to potentially harmful pesticide residues.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1356089.png)
![2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1356090.png)




![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)
![2-Chlorobenzo[d]thiazol-6-ol](/img/structure/B1356116.png)
![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)
![[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt](/img/structure/B1356120.png)

![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)
